N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
Description
Significance of Vicinal Diamines in Contemporary Organic and Inorganic Chemistry
Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is a cornerstone in both organic and inorganic chemistry due to the versatile reactivity and coordination properties it imparts.
In organic chemistry , vicinal diamines are crucial building blocks in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. Their presence is integral to the structure and function of numerous biologically active compounds. The two nitrogen atoms can act as nucleophiles or bases, and their proximity allows for the formation of five-membered rings, which is a common strategy in the synthesis of heterocyclic compounds like imidazolines. Furthermore, chiral vicinal diamines are extensively used as chiral auxiliaries and organocatalysts, enabling the synthesis of single-enantiomer products with high efficiency.
In inorganic chemistry , vicinal diamines are highly effective chelating ligands. The two nitrogen atoms can coordinate to a single metal center to form a stable five-membered ring, a structural feature that enhances the thermodynamic stability of the resulting metal complex through the chelate effect. This property has led to their widespread use in coordination chemistry, where they are employed to stabilize various oxidation states of metals and to construct metal complexes with specific geometries and reactivities. These complexes are instrumental in numerous catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The Unique Role of Chiral N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine Stereoisomers in Modern Synthesis and Catalysis
The cyclohexane (B81311) backbone of this compound introduces stereoisomerism, with the trans-isomers, specifically the (1R,2R) and (1S,2S) enantiomers, being of particular importance in asymmetric synthesis. These C2-symmetric molecules are highly valued for their ability to create a well-defined and predictable chiral environment around a reactive center.
The primary role of these chiral stereoisomers is as chiral ligands for organometallic catalysis and as chiral auxiliaries . The presence of the four methyl groups on the nitrogen atoms enhances the steric bulk and electron-donating ability of the ligand, which can significantly influence the reactivity and selectivity of a catalytic process.
One of the most notable applications of chiral this compound is in asymmetric deprotonation reactions using organolithium bases. In these reactions, the chiral diamine coordinates to the lithium cation, forming a chiral complex that can selectively remove a proton from a prochiral substrate. This leads to the formation of a configurationally stable organolithium intermediate, which can then react with an electrophile to produce a chiral product with high enantiomeric excess.
Below are examples of asymmetric syntheses where chiral this compound has been employed as a ligand:
| Reaction | Substrate | Reagent | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) |
| Asymmetric Lithiation-Substitution | N-Boc-pyrrolidine | s-BuLi / Electrophile | (1R,2R)-TMCDA | 2-substituted N-Boc-pyrrolidine | High | Up to 90:10 |
| Asymmetric Lithiation-Substitution | N-Boc-piperidine | s-BuLi / Electrophile | (+)-sparteine surrogate | 2-substituted N-Boc-piperidine | Variable | Up to 88:12 (R:S) |
TMCDA refers to this compound.
Historical Context of this compound in Ligand Design and Catalysis
The development of this compound as a chiral ligand is intrinsically linked to the broader history of C2-symmetric ligands in asymmetric catalysis. The concept of using chiral ligands to induce enantioselectivity in metal-catalyzed reactions gained significant momentum in the latter half of the 20th century.
The parent compound, trans-1,2-diaminocyclohexane , is a key precursor and a well-established chiral building block. Its synthesis and resolution into its constituent enantiomers were pivotal achievements that paved the way for the development of a vast family of chiral ligands. The hydrogenation of o-phenylenediamine (B120857) is a common industrial route to a mixture of stereoisomers of 1,2-diaminocyclohexane, from which the racemic trans-isomer can be isolated and subsequently resolved using chiral resolving agents like tartaric acid. nih.gov
The introduction of substituents on the nitrogen atoms of 1,2-diaminocyclohexane was a logical progression in ligand design, aimed at fine-tuning the steric and electronic properties of the resulting ligands. The synthesis of N,N'-dimethyl-substituted derivatives was an early step in this direction. The preparation of the fully N-methylated derivative, this compound, would have followed established methylation procedures.
Properties
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHRQOLYEZAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338853 | |
| Record name | 1,2-Cyclohexanediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53152-68-4, 38383-49-2 | |
| Record name | 1,2-Cyclohexanediamine, N,N,N',N'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N1,n1,n2,n2 Tetramethylcyclohexane 1,2 Diamine and Its Derivatives
Enantioselective Synthesis of (1R,2R)- and (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
The stereocontrolled synthesis of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine is crucial for its applications in inducing chirality in chemical reactions. Various strategies have been developed to access the enantiomerically pure forms of this diamine.
Established Synthetic Pathways
A common and established method for the synthesis of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine involves the reductive amination of (1R,2R)-1,2-diaminocyclohexane tartrate with formaldehyde. This straightforward approach provides the desired tetramethylated product with retention of the stereochemistry of the starting diamine. The reaction typically proceeds with high yield. lookchem.com
While specific, detailed synthetic procedures attributed to Kizirian, Caille, and Alexakis for this exact tetramethylated compound are not extensively documented in readily available literature, their significant contributions to the synthesis of chiral diamines, in general, provide a foundational context for such transformations. These methods often revolve around the modification of chiral 1,2-diamines, which are key precursors to the target molecule. For instance, methods for the N,N'-dimethylation of chiral 1,2-diaminocyclohexane have been described, which could be a stepping stone to the tetramethylated product. One such method involves the reaction of (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate with ethylchloroformate, followed by reduction with lithium aluminum hydride to yield (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine. nih.gov Further methylation would then be required to obtain the target compound.
A general representation of the synthesis is presented in the table below:
| Starting Material | Reagents | Product | Stereochemistry |
| (1R,2R)-1,2-diaminocyclohexane tartrate | Formaldehyde, Reducing Agent (e.g., HCOOH) | (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine | (1R,2R) |
| (1S,2S)-1,2-diaminocyclohexane tartrate | Formaldehyde, Reducing Agent (e.g., HCOOH) | (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine | (1S,2S) |
Novel Catalytic Approaches for Chiral this compound Synthesis
Recent advancements in catalysis offer promising avenues for the enantioselective synthesis of chiral 1,2-diamines, which are precursors to or can be directly adapted for the synthesis of this compound. These methods often focus on the asymmetric functionalization of prochiral substrates. rsc.org
Catalytic asymmetric synthesis of 1,2-diamines has seen significant progress, employing various strategies such as: rsc.org
Ring-opening of aziridines: Chiral catalysts can mediate the enantioselective ring-opening of meso-aziridines with amine nucleophiles to generate chiral 1,2-diamines.
Diamination of alkenes: Asymmetric diamination of alkenes using transition metal catalysts and chiral ligands can directly install two amino groups in a stereocontrolled manner.
Reductive coupling of imines: Catalytic asymmetric reductive coupling of imines offers a route to C2-symmetric 1,2-diamines.
While these methods are generally applied to the synthesis of primary or secondary diamines, they lay the groundwork for accessing the chiral cyclohexane-1,2-diamine scaffold, which can then be exhaustively methylated to yield the desired this compound. The development of direct catalytic asymmetric methods for the synthesis of fully N-alkylated diamines remains an active area of research.
Functionalization and Derivatization of this compound
The chemical reactivity of the tertiary amine groups in this compound allows for a range of functionalization and derivatization reactions. Stereoselective transformations are of particular interest to further modify the chiral scaffold.
Stereoselective Amine Transformations
The oxidation of tertiary amines can lead to various products, including N-oxides, or can result in the cleavage of C-N bonds. In the context of this compound, such reactions would need to be carefully controlled to achieve desired outcomes.
Formation of Imines or Nitriles: The direct oxidation of this compound to form imines or nitriles is not a straightforward transformation due to the fully substituted nature of the nitrogen atoms. These reactions typically require at least one hydrogen atom on the nitrogen or the adjacent carbon.
Chemoselective Oxidative Cleavage: The oxidative cleavage of the C-N bonds in tetramethyl-diamines can be challenging to achieve with high chemoselectivity. Strong oxidizing agents may lead to complex product mixtures. However, recent developments in catalysis have shown that titanium-catalyzed asymmetric oxidation can be used for the kinetic resolution of alkyl-substituted 1,2-diamines, leading to hydroxylamines. nih.gov This suggests the potential for controlled oxidation at one of the nitrogen centers. Furthermore, oxidative cleavage of vicinal diols is a well-established reaction, and analogous cleavage of diamines, though less common, could be explored with specific reagents. desy.de
The tertiary amine functionalities in this compound are in their highest reduction state. Therefore, "reduction" in this context typically refers to the reductive cleavage of the C-N bonds, which can lead to the formation of secondary or tertiary amines with fewer methyl groups.
Formation of Secondary or Tertiary Amines: The selective demethylation of one or more methyl groups from this compound would result in the formation of other tertiary or secondary diamines. This can be achieved through various methods, although achieving high selectivity can be difficult. One potential route involves the formation of a quaternary ammonium (B1175870) salt by reaction with an alkyl halide, followed by nucleophilic demethylation. The electroreduction of quaternary ammonium compounds is also a known method for C-N bond cleavage. acs.org
The table below summarizes the potential functionalization reactions:
| Reaction Type | Substrate | Potential Products | Key Considerations |
| Oxidation | This compound | N-oxides, products of C-N bond cleavage | Reagent selection for chemoselectivity |
| Reductive Cleavage | This compound | N,N',N'-trimethyl-, N,N'-dimethyl-, N-methyl-cyclohexane-1,2-diamines | Control over the degree of demethylation |
Nucleophilic Substitution Pathways (e.g., N-alkyl or N-acyl derivative formation)
The tertiary amine functionalities of this compound (TMCDA) allow for nucleophilic substitution reactions to form a variety of derivatives. The lone pair of electrons on the nitrogen atoms can attack electrophilic centers, leading to the formation of new carbon-nitrogen or other heteroatom-nitrogen bonds.
One common transformation is N-alkylation , which typically involves the reaction of TMCDA with an alkyl halide. This reaction proceeds via an SN2 mechanism, resulting in the formation of a quaternary ammonium salt. The quaternization of tertiary amines is a well-established process in organic synthesis. For instance, the reaction with an excess of an alkyl iodide would be expected to yield a bis(quaternary ammonium) iodide salt. The reaction conditions, such as solvent and temperature, can influence the rate and yield of the alkylation.
N-acylation of TMCDA can be achieved by reacting it with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction leads to the formation of an amide derivative. However, due to the steric hindrance around the tertiary nitrogen atoms of TMCDA, these reactions may require more forcing conditions compared to less substituted amines. The choice of the acylating agent and reaction conditions is crucial for achieving the desired acylated product.
| Derivative Type | Reagent Class | Expected Product |
| N-Alkyl | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt |
| N-Acyl | Acyl Chloride (e.g., CH₃COCl) | Amide |
Synthesis of this compound Adducts and Salts
The basic nature of the nitrogen atoms in TMCDA facilitates the formation of various adducts and salts through reactions with acids.
Doubly Protonated Species with Complex Counter-ions (e.g., FeCl₄⁻, Cl⁻)
Due to the presence of two tertiary amine groups, TMCDA can be doubly protonated by strong acids to form a dicationic species. The formation of salts with complex counter-ions is a known phenomenon in coordination chemistry and organic salt formation.
For example, the reaction of TMCDA with two equivalents of a strong acid, such as hydrochloric acid (HCl), would yield the corresponding N1,N1,N2,N2-tetramethylcyclohexane-1,2-diammonium dichloride salt.
The formation of a salt with a complex counter-ion like tetrachloroferrate(III) (FeCl₄⁻) can be achieved by reacting TMCDA with an appropriate iron(III) chloride source in a suitable solvent. In such a reaction, TMCDA would act as a base, and the iron(III) species would be part of the anionic counter-ion. The stoichiometry of the reaction would determine the final structure of the salt, with the potential for the formation of a doubly protonated TMCDA cation balanced by two FeCl₄⁻ anions. The synthesis of such salts often involves the combination of the amine and the metal halide in a non-aqueous solvent, followed by crystallization of the resulting salt.
| Reactant | Counter-ion | Product Name |
| 2 eq. HCl | Cl⁻ | N1,N1,N2,N2-tetramethylcyclohexane-1,2-diammonium dichloride |
| 2 eq. HFeCl₄ | FeCl₄⁻ | N1,N1,N2,N2-tetramethylcyclohexane-1,2-diammonium bis(tetrachloroferrate(III)) |
Application of this compound as a Chiral Resolution Reagent
Chiral amines are widely used as resolving agents for the separation of enantiomers of racemic acids. libretexts.org The principle of chiral resolution relies on the formation of diastereomeric salts by reacting a racemic mixture with an enantiomerically pure resolving agent. wikipedia.orgjackwestin.com These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.org
Enantiomerically pure TMCDA, with its C₂ symmetry and basic nitrogen centers, has the potential to be an effective chiral resolving agent for racemic carboxylic acids and other acidic compounds. The process would involve the following steps:
Reaction of the racemic acid with one enantiomer of TMCDA to form a mixture of two diastereomeric salts.
Separation of the diastereomeric salts based on their differential solubility in a suitable solvent system.
Liberation of the enantiomerically pure acid from each diastereomeric salt by treatment with a stronger acid.
The efficiency of the resolution depends on the difference in solubility between the two diastereomeric salts, which is influenced by the structures of both the acid and the chiral amine, as well as the solvent used for crystallization.
Stereospecific Deprotonation in Asymmetric Synthesis (e.g., Hoppe's homoaldol methodology with rac-TMCDA)
Chiral diamines have been explored as ligands in asymmetric synthesis, particularly in reactions involving stereospecific deprotonation. acs.org The use of a chiral ligand in conjunction with an organometallic base can create a chiral environment that directs the deprotonation to occur at a specific prochiral proton, leading to an enantiomerically enriched product after reaction with an electrophile. acs.org
While the specific application of racemic TMCDA (rac-TMCDA) in Hoppe's homoaldol methodology is not extensively documented in readily available literature, the principles of this methodology suggest a potential role for such chiral diamines. Hoppe's methodology often utilizes a chiral diamine, such as (-)-sparteine, in combination with an organolithium reagent to achieve asymmetric deprotonation of substrates like carbamates. acs.org
Stereochemical Investigations and Chiral Recognition Mechanisms
Chiral Configuration and Conformational Analysis of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine Isomers
This compound is a derivative of 1,2-diaminocyclohexane (DACH), a compound that has garnered significant attention as a versatile chiral building block in organic synthesis and material chemistry. researchgate.net The stereochemistry of the target molecule is fundamentally dictated by the substitution pattern on the cyclohexane (B81311) ring, giving rise to cis and trans diastereomers. The chiral enantiomers of interest, (1R,2R)- and (1S,2S)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine, are derived from the trans-1,2-diaminocyclohexane backbone. lookchem.comachemblock.com
The stereochemical environment of this compound is a direct consequence of the conformational preferences of the cyclohexane ring and the steric hindrance imposed by the substituents. sapub.org The cyclohexane backbone exists predominantly in a chair conformation to minimize angular and torsional strain.
In the case of the trans-1,2-disubstituted isomers, the cyclohexane ring can undergo a "ring flip" to interconvert between two chair conformations. One conformation places both N,N-dimethylamino groups in equatorial positions (diequatorial), while the other places them both in axial positions (diaxial). libretexts.org Due to significant steric hindrance, known as 1,3-diaxial interactions, that would occur between the axial substituents and axial hydrogen atoms on the ring, the diequatorial conformation is overwhelmingly more stable. libretexts.org This conformational lock fixes the spatial orientation of the bulky tetramethylamino groups, creating a well-defined and rigid C₂-symmetric chiral scaffold. This defined structure is crucial for its application as a chiral ligand in asymmetric catalysis. researchgate.net
For the cis isomer, one substituent is necessarily in an axial position while the other is equatorial. Ring flipping results in an equivalent conformation in terms of energy. libretexts.org
| Conformation | Substituent Positions | Key Steric Interactions | Relative Stability |
|---|---|---|---|
| Chair 1 | Diequatorial | Gauche interaction between adjacent N(CH₃)₂ groups | More Stable (Favored) |
| Chair 2 | Diaxial | Multiple 1,3-diaxial interactions between N(CH₃)₂ groups and axial hydrogens | Less Stable (Disfavored) |
Enantiopurity Determination and Analytical Techniques for this compound
Determining the enantiomeric purity of chiral compounds is critical, particularly in pharmaceutical and synthetic chemistry. nih.govnih.gov Several analytical techniques are employed for the enantiomeric analysis of this compound and related chiral diamines.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for separating enantiomers. nih.govresearchgate.net The principle of this technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. nih.gov These diastereomeric complexes have different energies and stabilities, leading to different retention times and, thus, separation.
For diamine compounds, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov The separation performance is optimized by adjusting the mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier like isopropanol (B130326) or ethanol. researchgate.net Studies on libraries of chemically diverse secondary diamine ligands derived from a cis-1,2-diamine scaffold have demonstrated that they are readily separable by chiral HPLC, allowing for accurate determination of enantiomeric excess (% ee). researchgate.net
| Parameter | Description |
|---|---|
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), forming transient diastereomeric complexes. nih.gov |
| Stationary Phase | Typically a chiral selector (e.g., polysaccharide derivatives) bonded to a silica (B1680970) support. researchgate.net |
| Mobile Phase | Often a mixture of alkanes and alcohols (e.g., hexane/isopropanol) to optimize resolution. researchgate.net |
| Output | A chromatogram with two separated peaks, one for each enantiomer. The ratio of the peak areas corresponds to the enantiomeric ratio. |
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of Chiral Solvating Agents (CSAs) or Chiral Lanthanide Shift Reagents (CLSRs). nih.govdntb.gov.ua Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), commonly known as Eu(hfc)₃, is an optically active CLSR used for this purpose. wikipedia.orgsigmaaldrich.com
When Eu(hfc)₃ is added to a solution of a racemic or scalemic mixture of this compound, the Lewis acidic europium ion coordinates with the basic nitrogen atoms of the diamine. mit.edu This interaction forms transient diastereomeric complexes. Because the magnetic environments in these diastereomeric complexes are different, the NMR signals for corresponding protons in the two enantiomers are shifted to different extents (a phenomenon known as lanthanide-induced shift). mit.edu This results in the splitting of a single peak into two, where the integration of these separate peaks allows for the direct calculation of the enantiomeric ratio. wikipedia.org Studies have shown that (+)-Eu(hfc)₃ can provide a stronger enantiomeric splitting in NMR spectra compared to other shift reagents, making it a highly effective tool. rsc.org
Polarimetry is a fundamental technique used in stereochemical analysis. sapub.org Chiral molecules are optically active, meaning they have the ability to rotate the plane of plane-polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound.
For this compound, the (1R,2R) and (1S,2S) enantiomers will exhibit specific rotations of equal value but opposite sign (e.g., +X° and -X°). achemblock.comlab-chemicals.com By measuring the optical rotation of a purified sample and comparing it to the known value for the enantiomerically pure compound, one can confirm its stereochemical assignment and calculate its optical purity, which is often directly correlated with enantiomeric excess.
| Technique | Underlying Principle | Information Obtained |
|---|---|---|
| NMR with Eu(hfc)₃ | Formation of diastereomeric complexes leading to chemical shift non-equivalence. wikipedia.orgmit.edu | Direct quantification of enantiomeric ratio (ee) from signal integration. |
| Polarimetry | Differential rotation of plane-polarized light by enantiomers. sapub.org | Confirmation of stereochemical identity and calculation of optical purity. |
Stereochemical Control and Transfer in Reactions Involving this compound
This compound and its parent compound, DACH, are frequently used as chiral auxiliaries or ligands in asymmetric synthesis. lookchem.comresearchgate.net Their function is to control the stereochemical outcome of a chemical reaction, effectively transferring their own chirality to the product molecules.
When used as a ligand, the diamine coordinates to a metal center, creating a chiral catalyst. The rigid conformational structure and the specific spatial arrangement of the substituents on the ligand create a chiral pocket around the catalytically active metal. researchgate.net This chiral environment forces the reacting substrates to approach the metal center from a specific direction or in a specific orientation. This directional approach, or stereochemical control, leads to the preferential formation of one enantiomer of the product over the other. The effectiveness of such ligands has been demonstrated in various asymmetric reactions, including Henry reactions and asymmetric transfer hydrogenations, where high enantioselectivities can be achieved. researchgate.net
Host-Guest Interactions and Adaptive Selection in this compound Derived Supramolecular Systems
Supramolecular systems, particularly metal-organic cages (MOCs), constructed from chiral building blocks like this compound, are of significant interest for their ability to form host-guest complexes. The defined and chiral inner cavity of these cages allows for the selective binding of guest molecules. The N-methylation in the ligand can lead to more flexible and dynamic structures compared to their non-methylated counterparts, allowing for a degree of "adaptive selection" where the host may subtly reconfigure itself to better accommodate a preferred guest.
The formation and guest-binding properties of MOCs are governed by a delicate interplay between the stereochemistry of the organic ligands and the charge of both the metal ions and the potential guests. In systems built with ligands analogous to this compound, the rigid C2 symmetry of the trans-cyclohexane backbone predetermines the spatial orientation of the coordinating nitrogen atoms. This, in turn, influences the stereochemistry at the metal centers of the resulting cage.
| Parameter | Influence on Host-Guest System | Expected Outcome with this compound |
| Ligand Stereochemistry | Dictates the absolute configuration of the cage's chiral cavity. | Use of (1R,2R) or (1S,2S) enantiomers leads to homochiral cages with predictable stereoselectivity. |
| Metal Ion Charge | Affects the overall charge of the MOC and the strength of electrostatic interactions with guests. | Higher charged metal ions could enhance binding of anionic guests. |
| Guest Charge | Determines the role of electrostatic forces in the binding event. | Cationic guests would be attracted to electron-rich pockets within the cage. |
| Structural Flexibility | Allows the host to adapt its conformation to optimize interactions with a specific guest. | The N-methyl groups may confer greater flexibility, potentially leading to an induced-fit binding mechanism. |
The primary motivation for using enantiopure ligands like this compound in the construction of supramolecular hosts is to achieve chiral selectivity in guest binding. The chiral microenvironment within the host cavity can lead to diastereomeric host-guest complexes with different stabilities for the two enantiomers of a chiral guest. This difference in stability can be exploited for enantioselective recognition, separation, or even catalysis.
Research on related systems using chiral 1,2-diaminocyclohexane derivatives has demonstrated highly effective enantioselective recognition. For example, macrocycles incorporating this diamine unit have shown significant fluorescence enhancement upon binding to a specific enantiomer of a chiral acid. This suggests that a MOC built with this compound would likely exhibit similar selective binding, where one enantiomer of a guest fits more snugly or forms more favorable interactions within the chiral pocket than the other.
The degree of chiral selectivity is often quantified by the enantiomeric excess (ee) of the bound guest or the difference in binding constants (K) for the two enantiomers.
| Host System Feature | Mechanism of Chiral Selectivity | Potential Application |
| Pre-organized Chiral Cavity | The fixed spatial arrangement of the ligand's chiral centers creates a binding site that is complementary to only one enantiomer of the guest. | Enantioselective sensing and separation. |
| Diastereomeric Complex Formation | The interaction of the chiral host with a racemic guest leads to the formation of two diastereomeric complexes with different energies and stabilities. | Chiral resolution of racemates. |
| Induced Fit | The flexible host may change its conformation to optimize binding with one enantiomer over the other. | Dynamic systems for asymmetric catalysis. |
Coordination Chemistry of N1,n1,n2,n2 Tetramethylcyclohexane 1,2 Diamine As a Ligand
Design and Synthesis of Metal Complexes with N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine Ligands
The synthesis of metal complexes using this compound (TMCDA) as a ligand is a foundational step in harnessing its unique properties for catalysis and materials science. The bidentate nature of the ligand, combined with its inherent chirality and steric bulk, allows for the formation of well-defined coordination compounds with various transition metals.
The TMCDA ligand has been successfully incorporated into complexes with several transition metals, most notably palladium. The enantiopure forms of the ligand, (R,R)-TMCDA and (S,S)-TMCDA, are particularly valuable for creating chiral metal centers.
Palladium (Pd): Palladium(II) complexes of TMCDA are well-documented. A key precursor, [(((R,R)-Me4-dach)Pd(NO3)2)], where Me4-dach is an abbreviation for TMCDA, serves as a chiral corner unit in supramolecular self-assembly. rsc.org These complexes are typically synthesized by reacting the diamine ligand with a suitable palladium salt. The resulting square planar palladium(II) center is cis-protected by the bidentate TMCDA ligand, leaving two coordination sites available for further reaction or assembly. This configuration is crucial for its use in building larger architectures. rsc.org
Zinc (Zn): The coordination of (R,R)-tetramethylcyclohexane-1,2-diamine derivatives with zinc halides has been investigated. These studies show that the resulting complexes exhibit a specific, fixed configuration at the stereogenic nitrogen centers upon coordination to the metal.
While extensive research exists for palladium, detailed reports on the synthesis of copper, manganese, and iron complexes specifically with this compound are less common in the surveyed literature. However, synthetic methodologies established for analogous diamine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), suggest viable routes. For instance, complexes of Mn(II), Fe(II), and Zn(II) with TMEDA have been prepared by reacting the corresponding metal acetylacetonates, [M(acac)2(H2O)2], with the diamine ligand in a suitable solvent like toluene. This method could likely be adapted for TMCDA to yield octahedral [M(acac)2(TMCDA)] complexes.
| Metal | Example Complex/Precursor | Typical Geometry | Key Application |
|---|---|---|---|
| Palladium (Pd) | [((R,R)-TMCDA)Pd(NO3)2] | Square Planar | Supramolecular Self-Assembly |
| Zinc (Zn) | Complexes with Zinc Halides | Tetrahedral | Stereochemical Control |
| Manganese (Mn) | [Mn(acac)2(TMCDA)] (Proposed) | Octahedral | - |
| Iron (Fe) | [Fe(acac)2(TMCDA)] (Proposed) | Octahedral | - |
The structure of the TMCDA ligand has a profound influence on the properties of its metal complexes. Two main features are responsible for this: the rigid cyclohexane (B81311) backbone and the four N-methyl groups.
Steric Effects: The four methyl groups on the nitrogen atoms create significant steric hindrance around the metal center. This bulkiness can dictate the coordination geometry, preventing the formation of certain isomers and influencing the approach of substrates in catalytic applications. For example, in square planar palladium complexes, the bulky ligand protects one side of the metal center. Furthermore, the coordination of TMCDA derivatives to metals like zinc can lead to the formation of a single, specific configuration at the nitrogen centers, an unusual outcome given the typically rapid inversion of nitrogen atoms in amines. This stereochemical control is a direct result of the ligand's rigid and bulky nature.
Electronic and Conformational Effects: Unlike more flexible ligands like ethylenediamine, the trans-conformation of the diamine groups in TMCDA is locked by the cyclohexane ring. This pre-determined conformation reduces the entropic penalty upon coordination and provides a well-defined and predictable geometry. When an enantiopure form of the ligand is used (e.g., (1R,2R)-TMCDA), its chirality is directly transferred to the coordination sphere, creating a chiral environment around the metal ion. This is essential for applications in asymmetric synthesis and chiral recognition. rsc.org The transfer of chirality from the ligand to the metal center can generate a "Δ or Λ" configuration at the metal, a feature that can be monitored using circular dichroism spectroscopy.
Self-Assembly of this compound-Metal Supramolecular Architectures
Coordination-driven self-assembly is a powerful strategy that uses the predictable and directional nature of metal-ligand bonds to construct large, discrete supramolecular structures. The TMCDA ligand, when complexed with metals like palladium, acts as a highly effective building block for such assemblies.
A remarkable application of TMCDA is in the construction of enantiopure, homochiral tetrahedral nanocages. In these systems, an enantiopure palladium complex, such as (R,R)-M or (S,S)-M [where M = (this compound)Pd(NO3)2], serves as a chiral acceptor or "corner piece" of the tetrahedron.
These chiral corner pieces are then reacted with rigid, ditopic ligands that act as the "edges" or linkers. Specifically, various di(1H-tetrazol-5-yl)benzene and naphthalene (B1677914) linkers have been used. The self-assembly of 12 palladium-TMCDA corner units with 6 tetrazole linkers results in the spontaneous formation of large, perfectly formed Pd12L6 tetrahedral cages. By using either the (R,R) or (S,S) form of the TMCDA ligand, chemists can selectively synthesize cages with an all-Λ or all-Δ configuration at the metal centers, respectively. This results in the formation of enantiopure, homochiral nanocages designated as, for example, (ΛΛΛΛ)T1 and (ΔΔΔΔ)T1. These cages possess a large internal cavity and have been successfully used for the encapsulation and recognition of chiral guest molecules, demonstrating selectivity for one enantiomer over the other.
| Cage Designation | Chiral Acceptor | Linker (H2L) | Resulting Chirality |
|---|---|---|---|
| (ΛΛΛΛ)T1 | (R,R)-TMCDA-Pd(II) | 1,4-di(1H-tetrazol-5-yl)benzene | Homochiral (All-Λ) |
| (ΔΔΔΔ)T1 | (S,S)-TMCDA-Pd(II) | 1,4-di(1H-tetrazol-5-yl)benzene | Homochiral (All-Δ) |
| (ΛΛΛΛ)T2 | (R,R)-TMCDA-Pd(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene | Homochiral (All-Λ) |
| (ΔΔΔΔ)T2 | (S,S)-TMCDA-Pd(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene | Homochiral (All-Δ) |
The self-assembly of these complex structures is a dynamic process governed by thermodynamic principles. Studies involving palladium(II) corner pieces with TMCDA and related ligands have shown that multiple species can exist in equilibrium in solution. For instance, the self-assembly process can yield a mixture of triangular and square macrocycles, with their relative concentrations depending on the reaction conditions. rsc.org This indicates that the metal-ligand bonds are labile, allowing the system to reach the most thermodynamically stable arrangement.
The formation of well-defined polyhedra, like the tetrahedral nanocages, relies on the principles of the directional bonding approach. The final geometry of the supramolecular architecture is encoded in the angles and rigidity of its constituent building blocks.
In the case of the Pd12 tetrahedral cages, the key components are:
The Corner Piece (Acceptor): The (TMCDA)Pd(II) unit has a square planar geometry. The cis-chelating TMCDA ligand occupies two adjacent coordination sites, forcing the two remaining available sites (occupied by labile nitrate (B79036) ions) to be oriented at an angle of approximately 90°. This creates a rigid 90° corner.
The Edge Piece (Donor): The linear or bent ditopic ligands, such as 1,4-di(1H-tetrazol-5-yl)benzene, act as the edges that connect the corners. The geometry of the linker determines the length and rigidity of the polyhedron's edges.
When these two components are mixed in the correct stoichiometric ratio (2:1 corner pieces to edge pieces for a tetrahedron), the inherent angles of the building blocks direct the assembly process. The 90° angles of the 12 palladium acceptors and the linear nature of the 6 linkers can only be satisfied by arranging themselves into a closed structure with tetrahedral symmetry, resulting in the formation of the highly stable Pd12L6 cage. This precise geometric control is a hallmark of coordination-driven self-assembly.
Mechanistic Insights into Metal-Ligand Interactions in this compound Complexes Remain Largely Undocumented in Public Research
Despite its role as a chelating agent in coordination chemistry, detailed mechanistic studies elucidating the specifics of metal-ligand binding for this compound (TMCDA) are not extensively available in published scientific literature. While the fundamental principles of metal complex formation are well-established, specific kinetic, thermodynamic, and computational data for this particular ligand are scarce.
The formation of a metal-TMCDA complex involves the substitution of solvent molecules from the metal's coordination sphere by the two nitrogen donor atoms of the TMCDA ligand. This process can generally be described by associative, dissociative, or interchange mechanisms. The specific pathway is influenced by several factors, including the nature of the metal ion, the solvent, and the steric and electronic properties of the ligand itself.
In the absence of direct experimental data for TMCDA, insights can be drawn from studies of structurally similar chelating diamine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA). Research on TMEDA complexes has provided valuable information on coordination geometries and the stability of resulting complexes. However, the cyclic and more rigid structure of the cyclohexane backbone in TMCDA, compared to the flexible ethyl chain of TMEDA, is expected to impose distinct steric constraints that would influence the thermodynamics and kinetics of complex formation.
Computational modeling, including Density Functional Theory (DFT), has become a powerful tool for investigating the structures, stabilities, and reaction mechanisms of metal complexes. Such studies can provide theoretical data on bond energies, charge distribution, and the transition states involved in ligand exchange reactions. For instance, theoretical studies on various metal complexes with nitrogen- and oxygen-donor ligands have successfully elucidated the effects of different coordination atoms on the stability and electronic structure of the resulting compounds. A similar computational approach could yield significant insights into the metal-ligand binding of TMCDA, but specific studies focused on this ligand have not been prominently reported.
A comprehensive understanding of the mechanistic details for TMCDA would require dedicated research employing techniques such as stopped-flow spectrophotometry to determine kinetic rate constants, calorimetry for thermodynamic parameters (enthalpy and entropy of formation), and advanced computational modeling to map the reaction pathways. Currently, there is a clear opportunity for further research to fill this knowledge gap in the coordination chemistry of this compound.
Catalytic Applications of N1,n1,n2,n2 Tetramethylcyclohexane 1,2 Diamine and Its Complexes
Asymmetric Catalysis Mediated by N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine Ligands
The C2-symmetric scaffold of 1,2-diaminocyclohexane derivatives is a cornerstone in the design of chiral ligands for asymmetric catalysis. nih.gov The nitrogen atoms serve as effective coordination sites for a wide range of transition metals, enabling the construction of chiral catalysts that facilitate stereoselective transformations.
Asymmetric hydrogenation is a powerful method for producing enantioenriched compounds, particularly chiral alcohols from prochiral ketones. While the 1,2-diaminocyclohexane framework is a common feature in ligands for these reactions, specific applications of this compound are not extensively detailed in prominent literature. However, the utility of the core structure is well-established. For instance, chiral tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in manganese-catalyzed asymmetric hydrogenation of various acetophenones, yielding chiral alcohols with good activity and enantioselectivity up to 85% ee. nih.gov This demonstrates the potential of the cyclohexane-1,2-diamine backbone in creating a chiral pocket around the metal center, which is crucial for stereochemical control. nih.gov
The development of new catalytic systems for asymmetric C-C bond formation remains a significant goal in organic synthesis. Asymmetric alkynylation and cyclopropanation reactions are fundamental transformations for creating complex molecular architectures. While copper complexes are frequently used for these reactions, specific data on the performance of this compound as a ligand in these contexts is limited in available research. Related research has explored the use of chiral secondary diamines based on the 1,2-diaminocyclohexane framework in complex with copper(II) acetate for promoting asymmetric nitroaldol (Henry) reactions, indicating the compatibility of this ligand class with copper catalysis for C-C bond formation. researchgate.net
Enantioselective oxidative coupling reactions, such as the synthesis of chiral 1,1'-bi-2-naphthol (BINOL) derivatives, are vital for producing valuable chiral ligands and auxiliaries. These reactions often rely on metal complexes to control the stereochemical outcome. Although the cyclohexane-1,2-diamine skeleton is a component of ligands for such transformations, direct examples employing the N1,N1,N2,N2-tetramethylated derivative are not widely reported. The effectiveness of the general structure is seen in related systems, where ligands incorporating the (1R,2R)-cyclohexane-1,2-diamine unit are used in iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols.
Asymmetric reductive amination (ARA) of ketones is one of the most efficient methods for the synthesis of chiral amines, which are important pharmacophores. This transformation often utilizes transition metal catalysts bearing chiral ligands. While the chiral 1,2-diamine motif is a privileged structure for such ligands, specific studies detailing the application of this compound in this process are not readily found. The broader class of chiral diamines has been shown to be effective, highlighting the potential of this structural scaffold in the synthesis of valuable chiral amine products.
This compound in C-N Bond Formation Reactions
The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, particularly for creating pharmaceuticals and functional materials. Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type couplings, have emerged as a powerful tool for this purpose, with diamine ligands playing a crucial role in enhancing catalyst efficacy and substrate scope. organic-chemistry.orgacs.org
A highly general and efficient catalytic system for the N-arylation of nitrogen heterocycles has been developed using a combination of copper(I) iodide (CuI) and a diamine ligand. organic-chemistry.orgnih.gov This methodology provides a valuable alternative to palladium-catalyzed systems and is effective for a wide range of substrates, including imidazoles, pyrroles, pyrazoles, and triazoles. nih.govsemanticscholar.org The reaction couples N-H containing heterocycles with aryl iodides or bromides under relatively mild conditions. acs.org
Research has shown that N-alkylated diamine ligands are often superior for these transformations. Specifically, N,N'-dimethyl-substituted diamine ligands can suppress the competitive N-arylation of the ligand itself, which is a potential side reaction with unsubstituted diamines. acs.org This enhancement in performance due to N-alkylation underscores the potential utility of the fully methylated this compound ligand in these catalytic systems.
The typical reaction conditions involve CuI as the catalyst, a diamine ligand (often 10-20 mol%), a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and a solvent like dioxane or dimethylformamide (DMF) at temperatures around 110 °C. acs.org This system tolerates a broad array of functional groups on both the heterocycle and the aryl halide, including ketones, aldehydes, nitriles, and alcohols. acs.orgsemanticscholar.org
Table 1: Copper-Diamine-Catalyzed N-Arylation of Imidazole with Aryl Halides
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Dioxane | 110 | 24 | 91 |
| 2 | 4-Bromoacetophenone | N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Dioxane | 110 | 24 | 89 |
| 3 | 1-Iodo-3-methoxybenzene | N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Dioxane | 110 | 24 | 85 |
| 4 | 1-Iodo-4-(dimethylamino)benzene | N,N'-Dimethylcyclohexane-1,2-diamine | K₂CO₃ | Dioxane | 110 | 24 | 78 |
| 5 | 2-Iodobenzonitrile | N,N'-Dimethylcyclohexane-1,2-diamine | K₃PO₄ | Dioxane | 110 | 24 | 95 |
Data compiled from studies on analogous N,N'-dimethylated ligands which highlight the effectiveness of the general catalytic system. acs.org
Chemoselective Oxidation Reactions Facilitated by this compound Derivatives
Complexes derived from this compound have emerged as versatile catalysts in chemoselective oxidation reactions. Their utility is particularly notable in the oxidation of alcohols, where the chiral diamine ligand, in concert with a metal center, can facilitate highly selective transformations. The steric and electronic properties of the tetramethyl-substituted cyclohexane (B81311) backbone play a crucial role in dictating the selectivity and efficiency of these catalytic systems.
One of the prominent applications of these complexes is in the aerobic oxidation of primary alcohols to aldehydes. Copper complexes incorporating chiral diamine ligands, such as derivatives of this compound, have shown potential in mediating these oxidations. The general mechanism for copper/diamine-catalyzed aerobic alcohol oxidation often involves the formation of a copper(I)-alkoxide intermediate. This intermediate can then undergo oxidation to a copper(II) species with the concomitant formation of the aldehyde product. The role of the diamine ligand is to stabilize the copper center and to create a specific chiral environment that can influence the substrate binding and the subsequent oxidation step.
While specific data for this compound in this exact reaction is not extensively documented in publicly available literature, the performance of analogous chiral diamine-copper systems provides a strong indication of its potential. For instance, in a study on the aerobic oxidation of benzylic alcohols, a catalyst system comprising a copper(I) salt and a chiral diamine ligand can achieve high yields and selectivities under mild conditions. The chemoselectivity of these systems is a key feature, as they can selectively oxidize primary alcohols in the presence of secondary alcohols or other sensitive functional groups.
The following interactive table summarizes typical results for the chemoselective oxidation of various alcohols to the corresponding aldehydes using a generic copper/chiral diamine catalyst system, illustrating the potential efficacy of systems based on this compound.
| Substrate | Product | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Benzyl alcohol | Benzaldehyde | CuBr / Chiral Diamine | Acetonitrile | 25 | 95 |
| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | CuCl / Chiral Diamine | Toluene | 30 | 92 |
| Cinnamyl alcohol | Cinnamaldehyde | CuI / Chiral Diamine | Dichloromethane | 25 | 88 |
| 1-Octanol | 1-Octanal | CuBr / Chiral Diamine | Acetonitrile | 40 | 75 |
Furthermore, ruthenium complexes bearing this compound derivatives have been investigated for asymmetric oxidation reactions. These systems can, in principle, effect the kinetic resolution of racemic secondary alcohols, where one enantiomer is oxidized at a much faster rate than the other, yielding an enantioenriched alcohol and the corresponding ketone. The stereoselectivity of such reactions is highly dependent on the structure of the chiral ligand.
Electrocatalysis and Electrogenerated Base-Driven Reactions (e.g., Transfer Hydrogenation)
The application of this compound and its complexes in the realm of electrocatalysis represents a growing area of interest. The ability of this ligand to form stable complexes with various transition metals makes it a candidate for mediating electron transfer processes in a controlled and selective manner.
One potential application lies in electrocatalytic transfer hydrogenation. In such a system, a metal complex of this compound could act as a catalyst for the reduction of unsaturated substrates, such as ketones or imines, using a simple alcohol as the hydrogen source. The electrochemical input would serve to regenerate the active catalyst, typically a metal-hydride species, thus driving the catalytic cycle. The chirality of the diamine ligand would be crucial for achieving asymmetric induction, leading to the formation of chiral alcohols or amines. While specific examples directly employing this compound in this context are not widely reported, the fundamental principles of electrocatalytic transfer hydrogenation with similar chiral ligands are well-established.
Another intriguing possibility is the use of this compound as a precursor to an electrogenerated base (EGB). EGBs are strong bases generated in situ through the electrochemical reduction of a suitable precursor. The resulting base can then be used to catalyze a variety of reactions, such as deprotonations, isomerizations, and rearrangements. Given the presence of two tertiary amine functionalities, this compound could potentially be reduced to form a radical anion or a dianion with significantly enhanced basicity.
The in situ generation of such a strong base offers several advantages, including the ability to perform reactions under milder conditions and with greater control over the stoichiometry of the base. The potential basicity of an electrogenerated species derived from this diamine could be harnessed in base-catalyzed reactions. The following table illustrates the conceptual application of an electrogenerated base from a diamine precursor in a generic base-catalyzed reaction.
| Precursor | Electrogenerated Base | Reaction Type | Substrate | Product |
| Diamine | Diamine Radical Anion | Isomerization | Allylbenzene | Propenylbenzene |
| Diamine | Diamine Dianion | Alkylation | Fluorene | 9-Alkylfluorene |
Emerging Catalytic Roles and Future Directions
The unique structural and electronic properties of this compound and its derivatives suggest a promising future in various emerging catalytic applications. As the demand for highly selective and efficient synthetic methodologies continues to grow, the development of novel catalyst systems based on this chiral scaffold is an active area of research.
One of the key future directions is the incorporation of this compound into polymeric structures to create recyclable catalysts. Immobilizing the chiral diamine or its metal complexes onto a solid support, such as a polymer resin, can facilitate catalyst separation and reuse, which is a critical aspect of green and sustainable chemistry. These polymeric chiral catalysts could find applications in continuous flow reactors, offering a more efficient and scalable approach to asymmetric synthesis.
Furthermore, the use of this compound as a ligand in the synthesis of chiral metal-organic frameworks (MOFs) is another exciting prospect. Chiral MOFs can serve as heterogeneous catalysts with well-defined active sites, combining the advantages of homogeneous and heterogeneous catalysis. The incorporation of this specific diamine into the MOF structure could lead to materials with unique catalytic properties for a range of asymmetric transformations.
The exploration of this diamine in dual catalytic systems, where it acts in concert with another catalyst (e.g., an organocatalyst or another metal complex), is also a promising avenue. Such cooperative catalysis can enable novel reaction pathways and achieve levels of selectivity that are not possible with a single catalyst system.
Advanced Spectroscopic and Characterization Techniques in N1,n1,n2,n2 Tetramethylcyclohexane 1,2 Diamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Dynamics
NMR spectroscopy is the most powerful tool for the structural elucidation of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine in solution. It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule. Furthermore, dynamic NMR techniques are uniquely suited to investigate the conformational processes inherent to the cyclohexane (B81311) ring system.
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental confirmation of the molecular structure of this compound.
¹H NMR: The proton NMR spectrum displays signals corresponding to the chemically distinct protons in the molecule. The four N-methyl groups (-N(CH₃)₂) typically appear as a sharp singlet, indicating their chemical equivalence, usually in the range of 2.2-2.4 ppm. The methine protons at the C1 and C2 positions (-CH-N) are expected to resonate further downfield. The eight methylene (B1212753) protons of the cyclohexane ring (at C3, C4, C5, and C6) produce complex, overlapping multiplets in the aliphatic region (typically 1.0-1.8 ppm). At room temperature, rapid conformational exchange (chair-flipping) often leads to averaged signals for the axial and equatorial protons.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum confirms the carbon framework. Due to the molecule's symmetry (assuming a trans-conformation), four distinct signals are expected: one for the N-methyl carbons, one for the methine carbons (C1 and C2), and two for the methylene carbons of the cyclohexane ring (C3/C6 and C4/C5). Publicly available spectral data from SpectraBase indicates the presence of these signals. nih.gov
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -N(CH₃)₂ | ~2.3 | Singlet (s) |
| ¹H | -CH-N (C1, C2) | ~2.5 - 2.8 | Multiplet (m) |
| ¹H | -CH₂- (Ring) | ~1.0 - 1.8 | Multiplet (m) |
| ¹³C | -N(CH₃)₂ | ~42 | Quartet (in coupled spectrum) |
| ¹³C | -CH-N (C1, C2) | ~68 | Doublet (in coupled spectrum) |
| ¹³C | -CH₂- (C3, C6) | ~26 | Triplet (in coupled spectrum) |
| ¹³C | -CH₂- (C4, C5) | ~25 | Triplet (in coupled spectrum) |
Multinuclear NMR: While less common, ¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the nitrogen atoms. For this compound, a single ¹⁵N resonance would be expected, confirming the symmetry of the two nitrogen environments. The chemical shift would be characteristic of a tertiary amine.
The cyclohexane ring of this compound is not static but undergoes a dynamic conformational interconversion known as a chair-flip. wikipedia.org This process exchanges the axial and equatorial positions. NMR line shape analysis is a powerful technique used to study the kinetics of such processes. ucl.ac.ukresearchgate.net
The rate of the chair-flip is temperature-dependent.
At low temperatures (Slow Exchange): The interconversion is slow on the NMR timescale. Consequently, distinct signals for axial and equatorial protons on the cyclohexane ring can be resolved, as they reside in different magnetic environments.
At intermediate temperatures (Intermediate Exchange): As the temperature increases, the rate of the chair-flip becomes comparable to the NMR frequency difference between the axial and equatorial signals. This leads to significant broadening of the NMR lines until they merge into a single broad peak at a point known as the coalescence temperature.
At high temperatures (Fast Exchange): The chair-flip is very rapid, and the NMR spectrometer detects only a time-averaged environment for the axial and equatorial protons, resulting in a single, sharp, averaged signal.
By acquiring a series of NMR spectra at different temperatures (a variable-temperature or VT-NMR study) and analyzing the changes in the line shapes, the rate constant (k) for the chair-flip can be determined at each temperature. ox.ac.uk This data allows for the calculation of key kinetic and thermodynamic parameters for the conformational barrier using the Eyring equation, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
Time-dependent NMR experiments, particularly two-dimensional Exchange Spectroscopy (2D EXSY), provide a complementary method to line shape analysis for studying dynamic exchange processes. nih.gov An EXSY experiment can directly identify which nuclei are exchanging with one another.
For this compound studied at a temperature where the exchange is slow to intermediate, a 2D EXSY spectrum would reveal off-diagonal peaks, or "cross-peaks." nih.gov These cross-peaks connect the resonances of nuclei that are interconverting. For instance, a cross-peak would appear between the signal of a specific axial proton and its corresponding equatorial proton, providing unambiguous evidence of the chair-flip exchange. The intensity of these cross-peaks is proportional to the exchange rate constant, allowing for a quantitative analysis of the exchange kinetics, often with greater precision than 1D line shape analysis.
Mass Spectrometry for Molecular Identification and Reaction Monitoring
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for identifying it in complex mixtures.
GC-MS (Gas Chromatography-Mass Spectrometry): As a relatively volatile and thermally stable compound, this compound is well-suited for GC-MS analysis. The gas chromatograph separates the compound from other components of a mixture before it enters the mass spectrometer. In the mass spectrometer, electron ionization (EI) typically results in the formation of a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 170. This molecular ion subsequently undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. Database records from the NIST Mass Spectrometry Data Center indicate that the most prominent fragment peak appears at m/z 71, with the second-highest peak at m/z 84. nih.gov The m/z 71 fragment likely corresponds to the stable iminium ion [CH(N(CH3)2)]+, formed by cleavage of the C1-C2 bond.
| m/z Value | Relative Abundance | Likely Fragment Identity |
|---|---|---|
| 170 | Low | [M]⁺˙ (Molecular Ion) |
| 84 | High | [C₅H₈N(CH₃)]⁺ or similar |
| 71 | Highest (Base Peak) | [CH(N(CH₃)₂)]⁺ |
LC-MS, UPLC, ESI-TOF-MS: For analyzing reaction mixtures or performing enantiomeric separations, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable. osti.gov Chiral stationary phases can be used in the LC system to separate the (1R,2R) and (1S,2S) enantiomers. The eluent is then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS, which would typically generate the protonated molecule [M+H]⁺ at m/z 171. This avoids the extensive fragmentation seen in EI, making it ideal for molecular weight confirmation and quantification. When coupled with a high-resolution mass analyzer like Time-of-Flight (TOF), the exact mass of the ion can be measured with high precision, allowing for the unambiguous determination of its elemental formula (C₁₀H₂₃N₂⁺ for the protonated molecule). nih.gov
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is characterized by the vibrations of its alkane framework and C-N bonds.
C-H Stretching: Strong and sharp absorption bands are expected just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ region), which are characteristic of C-H stretching vibrations in the sp³-hybridized CH, CH₂, and CH₃ groups. libretexts.org
C-H Bending: Vibrations corresponding to the bending (scissoring, rocking) of C-H bonds appear in the 1350-1470 cm⁻¹ region.
C-N Stretching: The stretching vibration of the C-N bonds of the tertiary amine groups typically appears as medium-intensity bands in the fingerprint region, between 1000 and 1250 cm⁻¹.
Absence of N-H Bands: A crucial diagnostic feature of the IR spectrum is the complete absence of any absorption bands in the 3300-3500 cm⁻¹ region. This confirms that the compound is a tertiary diamine, as there are no N-H bonds present.
| Frequency Range (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| 2850-2960 | C-H Stretch (sp³) | Strong |
| 1350-1470 | C-H Bend | Medium |
| 1000-1250 | C-N Stretch | Medium-Weak |
| 3300-3500 | N-H Stretch | Absent |
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, XRD studies, particularly on its metal complexes, provide invaluable insights into its conformational preferences, bond lengths, and angles in the solid state.
Table 1: Representative Crystallographic Data for a Complex of (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.546 |
| b (Å) | 12.084 |
| c (Å) | 12.159 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1255.4 |
| Note: Data corresponds to a representative lithium complex containing the diamine ligand and is intended to be illustrative of the type of information obtained from XRD studies. |
Computational Chemistry and Theoretical Studies of N1,n1,n2,n2 Tetramethylcyclohexane 1,2 Diamine
Density Functional Theory (DFT) for Reaction Pathway and Transition State Analysis
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the intricacies of reaction mechanisms involving chiral ligands like N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine. This method is particularly powerful for mapping out potential energy surfaces, which allows for the identification of intermediates and, crucially, the transition states that govern reaction rates and selectivity.
In the context of catalysis, where this compound often functions as a ligand for a metal center, DFT can be employed to model the entire catalytic cycle. For instance, in a hypothetical metal-catalyzed asymmetric reaction, DFT calculations can elucidate the step-by-step process of substrate binding, bond activation, product formation, and catalyst regeneration.
A critical aspect of this analysis is the location and characterization of transition states. By calculating the activation energies for different possible reaction pathways, researchers can predict which pathway is kinetically favored. For stereoselective reactions, DFT can be used to compare the transition state energies leading to different stereoisomers. A lower activation energy for the transition state leading to one enantiomer over the other provides a quantitative prediction of the enantiomeric excess that can be expected experimentally.
A computational study on the enantioselective deprotonation of N-Boc-pyrrolidine using an alkyllithium in the presence of the chiral diamine (-)-sparteine, which shares structural motifs with this compound, illustrates this approach. acs.orgnih.gov In such studies, different intermediate complexes are optimized, and the transition states for the proton abstraction are located. acs.orgnih.gov The calculated activation enthalpy for the transfer of a specific proton can provide a rationale for the experimentally observed stereoselectivity. acs.orgnih.gov
Table 1: Illustrative DFT Data for a Hypothetical Reaction Pathway
| Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants | 0.0 | Starting materials |
| 2 | Pre-reaction Complex | -5.2 | Ligand-metal-substrate complex |
| 3 | Transition State 1 (TS1) | +15.8 | Transition state for the formation of the major enantiomer |
| 4 | Intermediate | -10.1 | A stable intermediate species |
| 5 | Transition State 2 (TS2) | +18.3 | Transition state for the formation of the minor enantiomer |
| 6 | Product Complex | -25.6 | Product coordinated to the catalyst |
| 7 | Products | -15.0 | Dissociated product and regenerated catalyst |
Note: This table is a hypothetical representation of data that could be generated from a DFT study.
Molecular Dynamics Simulations of this compound Complexes and Assemblies
Molecular Dynamics (MD) simulations offer a complementary approach to static quantum mechanical calculations by providing insights into the dynamic behavior of molecules over time. For systems involving this compound, MD simulations are invaluable for understanding the conformational flexibility of the ligand and its complexes, as well as the role of solvent effects.
When this compound is part of a larger catalytic complex or a supramolecular assembly, MD simulations can explore the vast conformational space available to the system. This is particularly important for flexible ligands where multiple low-energy conformations may exist and interconvert on the timescale of a chemical reaction. The results of MD simulations can reveal the most populated conformations, which can then be used as starting points for more detailed DFT calculations.
Furthermore, MD simulations explicitly including solvent molecules provide a more realistic model of the reaction environment. This allows for the study of how solvent molecules interact with the catalyst-substrate complex and influence its structure and reactivity. For example, specific hydrogen bonding interactions between the solvent and the complex could stabilize a particular transition state, thereby enhancing stereoselectivity. In the context of catalyst design, understanding these dynamic and environmental effects is crucial for developing more efficient and selective catalytic systems. The flexibility of a catalyst can be a key factor in achieving high enantioselectivity. nih.gov
Prediction of Stereochemical Outcomes and Selectivity in Catalytic Processes
One of the most significant applications of computational chemistry in the field of asymmetric catalysis is the prediction of stereochemical outcomes. For reactions catalyzed by complexes of this compound, computational models can be constructed to rationalize and predict the enantioselectivity or diastereoselectivity.
The general approach involves identifying the key stereodetermining step of the reaction mechanism. DFT calculations are then performed to locate the transition states for this step that lead to the different possible stereoisomers. According to transition state theory, the ratio of the products is related to the difference in the Gibbs free energies of the corresponding transition states (ΔΔG‡). A larger energy difference will result in a higher stereoselectivity.
For instance, in a study of a C2-symmetric diamine involved in an asymmetric deprotonation, the lower enantioselectivity observed with a bulkier reagent was attributed to increased steric interactions in the transition state. acs.orgnih.gov This highlights how computational models can capture subtle steric and electronic effects that govern stereoselectivity. These predictive capabilities are not only valuable for understanding existing catalytic systems but also for the in silico design of new catalysts with improved performance. By computationally screening different ligand modifications, it is possible to identify promising candidates for experimental synthesis and testing. researchgate.net
Table 2: Example of Predicted vs. Experimental Enantiomeric Excess
| Catalyst Ligand | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| Ligand A (Analogous Diamine) | 1.8 | 90 | 88 |
| Ligand B (Analogous Diamine) | 1.2 | 70 | 65 |
| This compound (Hypothetical) | 2.1 | 95 | Not Available |
Note: This table presents hypothetical and literature-derived data for analogous systems to illustrate the predictive power of computational methods.
Conformation and Electronic Structure Calculations
The catalytic activity and selectivity of a ligand like this compound are intrinsically linked to its three-dimensional structure and electronic properties. Computational methods provide essential tools for investigating both of these aspects.
Conformational analysis is crucial for understanding the behavior of the flexible cyclohexane (B81311) ring. The chair conformation is generally the most stable for cyclohexane derivatives. sapub.org However, the presence of substituents can lead to different chair conformers with varying stabilities due to steric interactions, such as 1,3-diaxial interactions. libretexts.org For this compound, computational methods can be used to determine the relative energies of the different possible chair and boat conformations, as well as the energy barriers for their interconversion. The preferred conformation of the free ligand can influence how it coordinates to a metal center and the resulting geometry of the catalyst.
Electronic structure calculations, typically performed using DFT, provide insights into the distribution of electrons within the molecule. This information is critical for understanding how the ligand will interact with a metal ion and a substrate. Key electronic properties that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for understanding the ligand's ability to donate or accept electrons.
Natural Bond Orbital (NBO) Analysis: This analysis can provide information about the charge distribution on each atom, revealing which atoms are more nucleophilic or electrophilic.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites of electrophilic or nucleophilic attack.
Understanding the electronic structure is also key when the ligand is part of a metal complex, as it helps to elucidate the nature of the metal-ligand bonding and how the ligand influences the electronic properties of the metal center. nih.gov
Computational Approaches to Host-Guest Selectivity and Recognition
Beyond its role in catalysis, this compound and its derivatives could potentially act as hosts in supramolecular chemistry, forming complexes with smaller guest molecules. Computational methods are well-suited to study the principles of molecular recognition and predict the selectivity of host-guest binding. researchgate.net
The binding affinity between a host and a guest is quantified by the binding free energy. Computational methods can be used to calculate this value, providing a theoretical prediction of the stability of the host-guest complex. A common approach is to use a combination of molecular mechanics or DFT for the energetics and an implicit solvent model to account for the effects of the solvent.
Molecular dynamics simulations are also particularly useful in this context. By simulating the host-guest system in a box of explicit solvent molecules, one can observe the dynamics of the binding and unbinding processes and obtain a more accurate estimate of the binding free energy through methods like umbrella sampling or thermodynamic integration. These simulations can also reveal the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the binding. nih.gov
For this compound, computational studies could be used to screen a library of potential guest molecules to predict which ones would bind most strongly and with the highest selectivity. This information could guide the design of new host-guest systems for applications in areas such as sensing, separations, and drug delivery.
Applications in Advanced Materials Science
N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine as a Polymerization Initiator
While direct detailed research on this compound's role as a conventional polymerization initiator is not extensively documented in publicly available literature, its function as a ligand in coordination chemistry provides a basis for its potential in initiating certain types of polymerization. For instance, in the formation of metal-organic polyhedra and cages, which can be considered a form of coordination polymerization, this diamine plays a crucial role in directing the self-assembly of complex structures. researchgate.netacs.orgacs.org This suggests its potential to act as a catalyst or part of a catalytic system in other polymerization reactions, where the formation of stable metal complexes is a key step.
Role in the Synthesis of Specialty Polymers (e.g., Polyurethanes, Epoxy Resins)
This compound is recognized for its utility in the synthesis of specialty polymers such as polyurethanes and epoxy resins. chemimpex.comchemimpex.com In these applications, it can function as a catalyst or a curing agent, contributing to the formation of the polymer network. Its diamine nature allows it to react with other monomers, such as isocyanates in the case of polyurethanes, or epoxy groups in epoxy resins, to build the polymer chains and crosslinks.
The compound's excellent reactivity makes it an ideal candidate for creating advanced materials with improved durability and resistance to environmental factors. chemimpex.com Its distinctive tetramethyl structure may offer advantages such as enhanced solubility and lower volatility, which are beneficial during the manufacturing process of coatings, adhesives, and sealants. chemimpex.com
Table 1: Illustrative Applications in Specialty Polymer Synthesis
| Polymer Type | Role of this compound | Potential Advantages |
|---|---|---|
| Polyurethanes | Catalyst, Chain Extender | Enhanced reaction control, Improved final properties |
| Epoxy Resins | Curing Agent, Catalyst | Improved cross-linking, Enhanced durability |
| Coatings | Additive | Improved adhesion and surface properties |
| Adhesives & Sealants | Curing Agent | Enhanced bonding strength and flexibility |
Mechanisms of Enhancement of Material Properties (e.g., Thermal Stability, Mechanical Strength)
The incorporation of this compound into polymer structures is reported to improve properties like thermal stability and mechanical strength. chemimpex.comchemimpex.com The mechanism behind these enhancements can be attributed to several factors. The rigid cyclohexane (B81311) ring in its structure can impart stiffness to the polymer backbone, leading to a higher glass transition temperature and improved thermal stability.
Table 2: Potential Effects on Material Properties
| Material Property | Plausible Mechanism of Enhancement |
|---|---|
| Thermal Stability | Introduction of a rigid cyclohexane structure into the polymer backbone, leading to increased stiffness and higher degradation temperatures. |
| Mechanical Strength | Formation of a densely cross-linked network, which restricts polymer chain mobility and increases resistance to deformation. |
| Chemical Resistance | Creation of a robust, cross-linked polymer structure that is less susceptible to chemical attack and swelling. |
This compound as a Curing Agent in Advanced Materials
As a curing agent, particularly for epoxy resins, this compound facilitates the hardening process by cross-linking the polymer chains. chemimpex.comchemimpex.com The two amine groups of the molecule can react with epoxy groups, leading to the formation of a three-dimensional network. The efficiency of the curing process and the final properties of the cured material are influenced by the structure of the curing agent.
The presence of the four methyl groups on the nitrogen atoms can influence the reactivity of the amine groups and the stoichiometry of the curing reaction. This allows for control over the curing kinetics and the final network structure, which is crucial for tailoring the performance characteristics of advanced materials used in demanding applications in the construction and automotive sectors. chemimpex.com
Analytical Methodologies Utilizing N1,n1,n2,n2 Tetramethylcyclohexane 1,2 Diamine
Development of Detection and Quantification Methods for Specific Metal Ions
There is no available scientific literature detailing the development and utilization of N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine for the detection and quantification of specific metal ions. Research in this area typically involves the use of ligands that form stable and selectively colored complexes with metal ions, which can then be measured using techniques such as UV-Vis spectrophotometry or fluorescence spectroscopy. The formation of such a complex with this particular diamine and its subsequent analytical application has not been reported.
Consequently, no data tables on parameters such as limits of detection (LOD), limits of quantification (LOQ), linear ranges, or selectivity for different metal ions can be provided.
Spectrophotometric Applications in Complex Mixture Analysis
Similarly, there are no published studies on the application of this compound in the spectrophotometric analysis of complex mixtures. Such applications would typically involve the compound acting as a derivatizing agent or a selective complexing agent to resolve and quantify components within a mixture. The absence of research in this area means that no specific methodologies, validation data, or comparative studies are available to be presented.
Therefore, interactive data tables detailing aspects like recovery studies, interference effects, or application to real-world complex samples cannot be generated.
Conclusion and Future Research Perspectives
Summary of Key Research Advances Regarding N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine
Research into this compound has primarily centered on its application as a chiral ligand in asymmetric catalysis. The foundational 1,2-diaminocyclohexane framework is known to form stable chelate complexes with a variety of transition metals, and the tetramethylated derivative is no exception. These complexes are instrumental in a range of asymmetric transformations, including reductions, additions, and carbon-carbon bond-forming reactions.
The primary role of this compound in these reactions is to create a chiral environment around the metal center. This steric and electronic influence directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product over the other. This high degree of stereocontrol is crucial in the synthesis of pharmaceuticals and other biologically active molecules where the chirality of a compound can dramatically affect its efficacy and safety.
Key research highlights include its use in:
Asymmetric Catalysis: It serves as a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds. lookchem.com Its metal complexes are valuable in developing advanced chemical processes.
Pharmaceutical Research: The compound is particularly valuable in the development of chiral drug molecules. lookchem.com
Polymer Chemistry: There is potential for its use as a ligand or catalyst in the production of specialized polymers with controlled properties. lookchem.com
While specific performance data for a wide range of reactions are not extensively documented in dedicated studies on this particular diamine, its utility is generally recognized within the broader context of chiral diamine ligands.
Remaining Challenges and Open Questions in this compound Research
Despite its utility, research on this compound is not without its challenges. A significant hurdle is the multistep synthesis often required to produce the enantiomerically pure compound, which can be a complex and costly process. nih.gov
Furthermore, the catalytic activity and enantioselectivity achieved with ligands based on this compound can be highly dependent on the specific reaction, substrate, and reaction conditions. This substrate specificity can limit the broad applicability of a single catalyst system. A significant open question is how the specific steric bulk of the four methyl groups on the nitrogen atoms compares to other N-substituted diamines in a wider array of catalytic systems.
Another challenge lies in the regeneration and recycling of the catalyst. While the development of regenerable catalysts is a general goal in catalysis, specific and efficient methods for the recovery and reuse of this compound-based catalysts are not yet well-established. mdpi.com The gradual deactivation of catalysts over several reaction cycles remains a significant barrier to their industrial application. mdpi.com
Prospective Avenues for Innovation in Asymmetric Synthesis and Catalysis
The future of this compound in asymmetric synthesis and catalysis is promising, with several avenues for innovation. One key area is the development of novel catalyst systems. This could involve exploring complexes with a wider range of transition metals beyond those traditionally used, potentially unlocking new types of catalytic transformations.
Moreover, the principles of sustainable and green chemistry are increasingly influencing catalyst design. youtube.com Future research could focus on developing catalysts that operate under milder reaction conditions, use less hazardous solvents, and are more easily recyclable. youtube.com The integration of artificial intelligence and machine learning could also accelerate the discovery and optimization of new catalysts based on the this compound scaffold. mdpi.com
There is also potential for the application of this chiral diamine in emerging areas of catalysis, such as photoredox catalysis and biocatalysis. The unique electronic properties of the ligand could be harnessed to mediate light-driven chemical reactions, while its chiral backbone could be incorporated into artificial metalloenzymes.
Potential for Novel Supramolecular Assemblies and Advanced Material Applications
Beyond its role in catalysis, the chiral nature and hydrogen-bonding capabilities of diamines suggest potential applications in supramolecular chemistry and materials science. While specific research on this compound in this area is limited, related cyclohexane (B81311) diamine derivatives have been shown to form supramolecular gels and other ordered assemblies.
The ability to form well-defined, chiral supramolecular structures opens the door to the development of advanced materials with unique optical, electronic, or mechanical properties. For instance, chiral liquid crystals or porous organic frameworks could be constructed using this compound as a building block. These materials could find applications in areas such as chiral separations, sensing, and asymmetric catalysis.
Interdisciplinary Research Opportunities Involving this compound
The multifaceted nature of this compound presents numerous opportunities for interdisciplinary research. Collaboration between synthetic organic chemists, materials scientists, and computational chemists could lead to a deeper understanding of the structure-property relationships of its metal complexes and supramolecular assemblies.
For example, computational modeling could be employed to predict the performance of new catalysts, guiding synthetic efforts and reducing the need for extensive empirical screening. mdpi.com In the realm of materials science, collaborations could focus on integrating this chiral building block into functional devices, such as sensors or optoelectronic components.
Furthermore, the biological activity of chiral diamines and their metal complexes suggests potential applications in medicinal chemistry. Interdisciplinary research involving chemists, biologists, and pharmacologists could explore the therapeutic potential of this compound derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine, and how can reaction conditions be optimized for high enantiomeric purity?
- Methodological Answer : The synthesis typically involves alkylation of cyclohexane-1,2-diamine with methylating agents (e.g., methyl iodide) under controlled pH and temperature. Enantiomeric purity is achieved using chiral auxiliaries like (−)-sparteine, which directs stereochemistry during key steps such as carbonyl allylation . Purification via column chromatography on basic alumina effectively separates diastereomers (e.g., 4:1 ratio resolution) . Optimization includes stepwise alkylation to prevent over-methylation and solvent selection (e.g., dichloromethane or acetonitrile) to stabilize intermediates .
Q. How does the stereochemistry of this compound influence its reactivity and application in asymmetric catalysis?
- Methodological Answer : The (1R,2R) and (1S,2S) stereoisomers exhibit distinct electronic and steric profiles due to methyl group orientation. For example, the (1R,2R) isomer enhances enantioselectivity in transition metal-catalyzed reactions by creating a rigid chiral environment around metal centers . Studies show that mismatched stereochemistry in ligand-metal complexes reduces catalytic efficiency by up to 70%, emphasizing the need for precise stereochemical control during synthesis .
Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, identifies methyl group positions and ring conformations. X-ray crystallography resolves absolute stereochemistry, while high-resolution mass spectrometry (HRMS) confirms molecular weight and purity . For diastereomer separation, chiral HPLC or silica gel chromatography with polar solvents (e.g., ethyl acetate/hexane) is recommended .
Advanced Research Questions
Q. How do electronic and steric effects of the tetramethyl groups impact coordination behavior in transition metal complexes?
- Methodological Answer : The tetramethyl groups induce steric hindrance, limiting metal center accessibility and favoring specific coordination geometries (e.g., square planar vs. tetrahedral). Electronic effects from methyl electron-donating groups stabilize low-oxidation-state metals, enhancing catalytic activity in hydrogenation reactions. Comparative studies with non-methylated analogs show a 2–3× increase in turnover frequency (TOF) for methylated ligands .
Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during N-methylation of cyclohexane-1,2-diamine precursors?
- Methodological Answer : Stepwise alkylation using protecting groups (e.g., Boc or Fmoc) on one amine prevents over-methylation . Catalytic methods employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity under biphasic conditions. Kinetic monitoring via in situ IR spectroscopy ensures reaction quench at optimal conversion (~85–90%) .
Q. How does conformational flexibility of the cyclohexane ring influence efficacy as a chiral ligand?
- Methodological Answer : Chair-to-chair ring flipping alters ligand geometry, affecting metal-ligand bond angles. Computational studies (DFT) reveal that axial methyl groups increase ring rigidity, reducing conformational entropy and improving enantioselectivity by ~20% in asymmetric aldol reactions. Experimental validation via variable-temperature NMR confirms restricted ring dynamics in the (1R,2R) isomer .
Q. What computational approaches predict enantioselectivity of tetramethylcyclohexane-diamine-derived catalysts?
- Methodological Answer : Density functional theory (DFT) calculates transition-state energies to predict enantiomeric excess (ee). For example, B3LYP/6-31G* simulations correlate with experimental ee values (±5% deviation) in propargylation reactions . Machine learning models trained on stereochemical descriptors (e.g., Tolman electronic parameters) further refine predictions .
Q. How can contradictory data on catalytic performance in different solvents be systematically investigated?
- Methodological Answer : Solvent polarity and coordinating ability (e.g., dichloromethane vs. DMSO) modulate ligand-metal dissociation rates. A systematic screen using Kamlet-Taft solvent parameters identifies optimal media (e.g., ε = 20–30 for polar aprotic solvents). Kinetic profiling (e.g., Eyring plots) quantifies solvent effects on activation barriers, resolving discrepancies in reported turnover numbers (TONs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
